molecular formula C16H19F2NO5 B7437552 (2S,3R)-2-[[4-(2,4-difluorophenyl)oxane-4-carbonyl]amino]-3-hydroxybutanoic acid

(2S,3R)-2-[[4-(2,4-difluorophenyl)oxane-4-carbonyl]amino]-3-hydroxybutanoic acid

Katalognummer B7437552
Molekulargewicht: 343.32 g/mol
InChI-Schlüssel: QFEHWTIVGALAKA-RNCFNFMXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,3R)-2-[[4-(2,4-difluorophenyl)oxane-4-carbonyl]amino]-3-hydroxybutanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound, also known as Difluoromethylornithine (DFMO), is an irreversible inhibitor of ornithine decarboxylase (ODC), an enzyme that plays a crucial role in cell growth and proliferation. In

Wirkmechanismus

(2S,3R)-2-[[4-(2,4-difluorophenyl)oxane-4-carbonyl]amino]-3-hydroxybutanoic acid irreversibly inhibits ornithine decarboxylase (ODC), an enzyme that catalyzes the conversion of ornithine to putrescine, a precursor of polyamines. Polyamines are essential for cell growth and proliferation, and their synthesis is tightly regulated by ODC. DFMO binds to the active site of ODC and irreversibly inhibits its activity, leading to a decrease in polyamine synthesis.
Biochemical and Physiological Effects
The inhibition of ODC by this compound leads to a decrease in polyamine synthesis, which has several biochemical and physiological effects. Polyamines are essential for cell growth and proliferation, and their depletion by DFMO leads to a decrease in cell proliferation. In addition, polyamines have been implicated in the regulation of gene expression, and their depletion by DFMO can lead to changes in gene expression patterns.

Vorteile Und Einschränkungen Für Laborexperimente

DFMO has several advantages for lab experiments, including its irreversible inhibition of ODC, which allows for long-lasting effects on polyamine synthesis. In addition, DFMO has been extensively studied in preclinical models, making it a well-established tool for studying the role of polyamines in various diseases.
However, DFMO also has several limitations for lab experiments. Its irreversible inhibition of ODC can lead to off-target effects, and its effects on polyamine synthesis can be complex and context-dependent. In addition, DFMO can have toxic effects at high doses, which can limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for research on (2S,3R)-2-[[4-(2,4-difluorophenyl)oxane-4-carbonyl]amino]-3-hydroxybutanoic acid. One area of research is the development of new DFMO analogs with improved pharmacokinetic properties and selectivity for ODC. Another area of research is the exploration of DFMO's potential use in combination with other drugs for cancer treatment. In addition, DFMO's potential use in the treatment of neurological disorders and parasitic infections warrants further investigation. Finally, the role of polyamines in various diseases and their potential as therapeutic targets remains an active area of research.

Synthesemethoden

(2S,3R)-2-[[4-(2,4-difluorophenyl)oxane-4-carbonyl]amino]-3-hydroxybutanoic acid can be synthesized through the reaction of 2,3-dihydroxybutanoic acid with 4-(2,4-difluorophenyl)oxan-4-carbonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure this compound.

Wissenschaftliche Forschungsanwendungen

(2S,3R)-2-[[4-(2,4-difluorophenyl)oxane-4-carbonyl]amino]-3-hydroxybutanoic acid has been extensively studied for its potential therapeutic applications in various diseases such as cancer, parasitic infections, and neurological disorders. The irreversible inhibition of ODC by DFMO leads to a decrease in polyamine synthesis, which is essential for cell growth and proliferation. This mechanism of action makes DFMO a promising candidate for cancer treatment, as cancer cells have high levels of ODC and polyamine synthesis.
DFMO has also been studied for its potential use in the treatment of parasitic infections such as African sleeping sickness and Chagas disease. The parasites responsible for these diseases rely on polyamine synthesis for survival, and DFMO has been shown to be effective in inhibiting polyamine synthesis in these parasites.
In addition, DFMO has been studied for its potential use in the treatment of neurological disorders such as Huntington's disease and schizophrenia. Polyamines have been implicated in the pathogenesis of these disorders, and DFMO has been shown to decrease polyamine levels in the brain, leading to potential therapeutic benefits.

Eigenschaften

IUPAC Name

(2S,3R)-2-[[4-(2,4-difluorophenyl)oxane-4-carbonyl]amino]-3-hydroxybutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F2NO5/c1-9(20)13(14(21)22)19-15(23)16(4-6-24-7-5-16)11-3-2-10(17)8-12(11)18/h2-3,8-9,13,20H,4-7H2,1H3,(H,19,23)(H,21,22)/t9-,13+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFEHWTIVGALAKA-RNCFNFMXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)C1(CCOCC1)C2=C(C=C(C=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)C1(CCOCC1)C2=C(C=C(C=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F2NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.